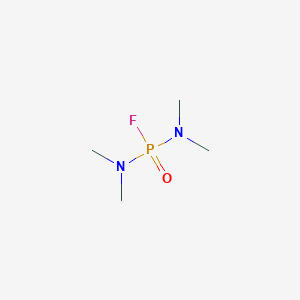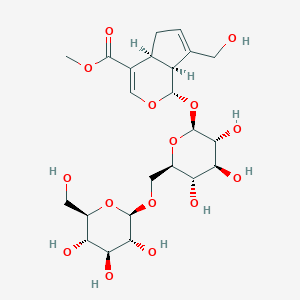
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid, also known as ethyl (E)-2-(hydrazinocarbonyl)acetate, is a chemical compound with the molecular formula C6H10N2O3. It is a hydrazine derivative of acetic acid and has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid is not fully understood. However, it is believed to exert its pharmacological effects by targeting specific molecular pathways involved in cellular proliferation, inflammation, and viral replication.
Biochemical and Physiological Effects:
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. Additionally, it has been demonstrated to possess anti-viral activity against several viruses, including influenza A virus and herpes simplex virus type 1.
Advantages and Limitations for Lab Experiments
One advantage of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, its potential toxicity and limited solubility in aqueous solutions may pose challenges for its use in certain experimental settings.
Future Directions
There are several potential future directions for research on (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid. One area of interest is the development of novel hydrazine derivatives based on its structure, with potential applications in the treatment of cancer, inflammation, and viral infections. Another area of research could focus on elucidating the exact mechanism of action of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid, in order to better understand its pharmacological effects and potential therapeutic applications. Finally, further studies could explore the pharmacokinetics and toxicity of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid, in order to assess its suitability for clinical development.
Synthesis Methods
The synthesis of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid involves the reaction of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid acetoacetate with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid chloroformate to yield the final compound.
Scientific Research Applications
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid has been studied for its potential applications in medicinal chemistry, particularly as a precursor for the synthesis of novel hydrazine derivatives with potential therapeutic properties. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities in preclinical studies.
properties
CAS RN |
139397-88-9 |
|---|---|
Product Name |
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid |
Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C5H8N2O4/c1-2-11-5(10)7-6-3-4(8)9/h3H,2H2,1H3,(H,7,10)(H,8,9)/b6-3+ |
InChI Key |
PNJLTXHFWVFROZ-ZZXKWVIFSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C/C(=O)O |
SMILES |
CCOC(=O)NN=CC(=O)O |
Canonical SMILES |
CCOC(=O)NN=CC(=O)O |
synonyms |
Hydrazinecarboxylic acid, (carboxymethylene)-, 1-ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)
![2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B150140.png)







![3-Methylimidazo[1,5-a]pyrazine](/img/structure/B150156.png)

